Product packaging for Glycerides, C8-10 mono-and di-(Cat. No.:CAS No. 85536-07-8)

Glycerides, C8-10 mono-and di-

Cat. No.: B8822813
CAS No.: 85536-07-8
M. Wt: 5001 g/mol
InChI Key: DENDBKLJAQIVGF-UHFFFAOYSA-N
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Description

Contextualization within Glyceride Chemistry and Nomenclature

Glycerides are esters formed from glycerol (B35011) and fatty acids. oecd.org The classification into monoglycerides (B3428702), diglycerides, and triglycerides is based on the number of fatty acid chains esterified to the three hydroxyl groups of the glycerol backbone. oecd.org "Glycerides, C8-10 mono-and di-" specifically refers to a mixture containing glycerol molecules esterified with one (mono-) or two (di-) medium-chain fatty acids, namely octanoic acid (C8) and decanoic acid (C10). nih.gov

Interactive Data Table: Nomenclature and Identification

Property Value
Chemical Name Glycerides, C8-10 mono-and di-
Synonyms Octyl/decyl mono and diglycerides, Glyceryl Monocaprylocaprate, Labrasol
CAS Number 85536-07-8
Molecular Formula Mixture
Primary Components Monoglycerides and Diglycerides of Caprylic (C8) and Capric (C10) acids

Academic Significance and Research Trajectories

The academic and industrial interest in C8-10 mono- and diglycerides stems from their versatile applications, which are a direct result of their molecular structure. The medium-chain length of the fatty acids (MCFAs) confers distinct properties compared to long-chain triglycerides (LCTs). vulcanchem.com

Detailed Research Findings:

Pharmaceutical Formulations: A significant area of research focuses on the use of C8-10 mono- and diglycerides as pharmaceutical excipients. ruifuchem.comnih.gov Their ability to act as a surfactant and self-emulsifying agent enhances the solubility and bioavailability of poorly water-soluble drugs. nih.gov Research has demonstrated their effectiveness in drug delivery systems, including oral and topical applications. For instance, they have been shown to significantly improve the transdermal flux of certain medications. The mechanism involves the formation of microemulsions that facilitate drug transport across biological membranes.

Food Industry: In the food industry, these glycerides are utilized as emulsifiers and stabilizers, designated by the E number E471 for mono- and diglycerides of fatty acids. They are crucial for creating and maintaining the texture of various food products by enabling the stable mixture of water and fats. Studies have shown that these glycerides are readily hydrolyzed in the gastrointestinal tract into glycerol and fatty acids, which are then absorbed by the body.

Metabolic Studies: From a nutritional and metabolic perspective, medium-chain triglycerides (MCTs), including C8 and C10 glycerides, are metabolized differently from long-chain triglycerides. wikipedia.orgnih.gov They are more rapidly absorbed and transported directly to the liver via the portal vein, where they are quickly oxidized for energy. nih.govnih.gov This rapid metabolism has led to research into their potential roles in weight management and for individuals with fat malabsorption disorders. consensus.appvirginia.edu

Synthesis and Characterization: Research is also directed towards optimizing the synthesis of C8-10 mono- and diglycerides. Common methods include direct esterification of glycerol with C8 and C10 fatty acids or the glycerolysis of triglycerides. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to characterize the composition of these mixtures, as the ratio of mono- to diglycerides and the specific fatty acid profile are critical to their functionality. nih.govresearchgate.net

Interactive Data Table: Key Research Findings

Research Area Finding
Pharmaceuticals Enhances solubility and bioavailability of poorly soluble drugs through self-emulsification. nih.gov
Food Science Acts as an effective emulsifier and stabilizer (E471) in food products.
Metabolism Rapidly absorbed and metabolized, providing a quick source of energy. nih.govnih.gov
Chemical Synthesis Produced via direct esterification or glycerolysis, with enzymatic methods gaining traction for improved selectivity. researchgate.net
Analytical Chemistry HPLC and GC methods are crucial for quantifying the mono- and diglyceride content and fatty acid composition. nih.govresearchgate.net

Properties

CAS No.

85536-07-8

Molecular Formula

C290H252N8O72

Molecular Weight

5001 g/mol

IUPAC Name

3,12-bis[5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)penta-1,3-dienyl]-4,13-dioxo-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadeca-2,11-diene-2,11-diolate;3,12-bis[5-(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)penta-1,3-dienyl]-4,13-dioxo-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadeca-2,11-diene-2,11-diolate;3-[5-[12-[5-(8,11-dimethyl-2-oxido-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)penta-2,4-dienylidene]-2,4,11,13-tetraoxo-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecan-3-ylidene]penta-1,3-dienyl]-8,11-dimethyl-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate;2-ethyl-5-[5-[12-[5-(2-ethyl-2-methyl-4-oxido-6-oxo-1,3-dioxin-5-yl)penta-2,4-dienylidene]-2,4,11,13-tetraoxo-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecan-3-ylidene]penta-1,3-dienyl]-2-methyl-6-oxo-1,3-dioxin-4-olate;4-[4-[1-(4-hydroxy-3-phenylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-2-phenylphenol

InChI

InChI=1S/C44H48O16.C40H40O16.C36H36O16.4C34H24N2O2.C34H32O16/c1-25-15-17-27(3)43(23-25)57-37(49)31(38(50)58-43)13-9-5-7-11-29-33(45)53-41(54-34(29)46)19-21-42(22-20-41)55-35(47)30(36(48)56-42)12-8-6-10-14-32-39(51)59-44(60-40(32)52)24-26(2)16-18-28(44)4;41-29-25(30(42)50-37(49-29)17-9-3-10-18-37)13-5-1-7-15-27-33(45)53-39(54-34(27)46)21-23-40(24-22-39)55-35(47)28(36(48)56-40)16-8-2-6-14-26-31(43)51-38(52-32(26)44)19-11-4-12-20-38;1-5-33(3)45-25(37)21(26(38)46-33)13-9-7-11-15-23-29(41)49-35(50-30(23)42)17-19-36(20-18-35)51-31(43)24(32(44)52-36)16-12-8-10-14-22-27(39)47-34(4,6-2)48-28(22)40;4*37-33-13-11-29(23-31(33)27-7-3-1-4-8-27)35-19-15-25(16-20-35)26-17-21-36(22-18-26)30-12-14-34(38)32(24-30)28-9-5-2-6-10-28;1-31(2)43-23(35)19(24(36)44-31)11-7-5-9-13-21-27(39)47-33(48-28(21)40)15-17-34(18-16-33)49-29(41)22(30(42)50-34)14-10-6-8-12-20-25(37)45-32(3,4)46-26(20)38/h5-14,25-28,49,51H,15-24H2,1-4H3;1-2,5-8,13-16,45,47H,3-4,9-12,17-24H2;7-16,37,39H,5-6,17-20H2,1-4H3;4*1-24H;5-14,39,41H,15-18H2,1-4H3

InChI Key

DENDBKLJAQIVGF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(=C(C(=O)O1)C=CC=CC=C2C(=O)OC3(CCC4(CC3)OC(=O)C(=CC=CC=CC5=C(OC(OC5=O)(C)CC)[O-])C(=O)O4)OC2=O)[O-])C.CC1CCC(C2(C1)OC(=C(C(=O)O2)C=CC=CC=C3C(=O)OC4(CCC5(CC4)OC(=O)C(=CC=CC=CC6=C(OC7(CC(CCC7C)C)OC6=O)[O-])C(=O)O5)OC3=O)[O-])C.CC1(OC(=O)C(=CC=CC=CC2=C(OC3(CCC4(CC3)OC(=C(C(=O)O4)C=CC=CC=C5C(=O)OC(OC5=O)(C)C)[O-])OC2=O)[O-])C(=O)O1)C.C1CCC2(CC1)OC(=O)C(=CC=CC=CC3=C(OC4(CCC5(CC4)OC(=C(C(=O)O5)C=CC=CC=C6C(=O)OC7(CCCCC7)OC6=O)[O-])OC3=O)[O-])C(=O)O2.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)C5=CC(=C(C=C5)O)C6=CC=CC=C6)O

Origin of Product

United States

Synthesis Methodologies for C8 10 Mono and Di Glycerides

Chemical Synthesis Pathways

The chemical synthesis of C8-10 mono- and diglycerides primarily follows two main pathways: direct esterification and transesterification/interesterification.

Direct esterification involves the reaction of glycerol (B35011) with C8-10 fatty acids, namely caprylic acid (C8) and capric acid (C10), to form a mixture of mono-, di-, and triglycerides. The process is typically conducted at high temperatures and may or may not involve a catalyst.

Acid catalysts are commonly employed to increase the rate of the esterification reaction. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The mechanism under acid catalysis involves the protonation of the carbonyl oxygen of the fatty acid by a hydrogen ion from the acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. This initial attack is the rate-determining step of the reaction. Following the nucleophilic addition, a series of proton transfer and water elimination steps occur, leading to the formation of the ester bond. scirp.org

In an autocatalytic process, which can occur at high temperatures without the addition of an external catalyst, it is suggested that hydrogen ions produced by glycerol itself at high temperatures may catalyze the reaction. scirp.org

The yield and composition of the final product in direct esterification are highly dependent on several reaction parameters. Optimizing these parameters is crucial for maximizing the desired mono- and diglyceride content while minimizing the formation of triglycerides and unreacted starting materials.

Temperature: The reaction temperature significantly influences the reaction rate. Higher temperatures generally lead to faster reaction rates. scirp.orgnih.gov However, excessively high temperatures can promote side reactions and the formation of unwanted byproducts. For instance, in the uncatalyzed esterification of fatty acids with glycerol, an optimal temperature of 240°C was identified. scirp.org In another study on the esterification of oleic acid with glycerol, 160°C was found to be the optimal temperature to maximize the yield of mono- and diglycerides. nih.govfrontiersin.org

Molar Ratio: The molar ratio of glycerol to fatty acids is a critical factor in determining the composition of the product mixture. An excess of glycerol is typically used to favor the formation of mono- and diglycerides and to shift the reaction equilibrium towards the products. mdpi.com Research has shown that increasing the glycerol to oleic acid molar ratio from 1:1 to 3:1 can increase the conversion of oleic acid. frontiersin.org One study found that a 20% molar excess of glycerol was the most suitable for increasing the conversion of free fatty acids. mdpi.com

Catalyst Concentration: The concentration of the catalyst also plays a role in the reaction kinetics. An increase in catalyst concentration generally leads to a higher conversion rate up to a certain point, beyond which the effect may plateau. nih.govfrontiersin.org For example, in the esterification of oleic acid with glycerol, a catalyst concentration of 5 wt% was found to be optimal. nih.govfrontiersin.org

Interactive Data Table: Optimization of Direct Esterification Parameters

ParameterInvestigated RangeOptimal ValueOutcomeSource
Temperature180°C - 260°C195°CMaximized esterification efficiency researchgate.net
Molar Ratio (Glycerol:Fatty Acid)1:1 to 3:11:1High purity of mono-, di-, and triglycerides researchgate.net
Catalyst Concentration (ZnCl2)0.1% - 0.3%0.3%High purity of mono-, di-, and triglycerides researchgate.net
Agitation Speed200 - 1000 rpm500 rpm99% conversion researchgate.net

Interesterification and transesterification are alternative routes to produce C8-10 mono- and diglycerides. These processes involve the rearrangement of fatty acid moieties on the glycerol backbone of triglycerides or the reaction of triglycerides or fatty acid esters with an alcohol.

Glycerolysis is a specific type of interesterification where triglycerides are reacted with glycerol at high temperatures, typically in the presence of a catalyst, to produce a mixture of mono-, di-, and unreacted triglycerides. unl.edu This process effectively increases the proportion of partial glycerides in the final product. The reaction is reversible, and an excess of glycerol is used to drive the equilibrium towards the formation of mono- and diglycerides. mdpi.com Various lipases can also be used as biocatalysts for glycerolysis, offering a more specific and milder reaction pathway. nih.govnih.gov

Research Findings on Glycerolysis:

The glycerolysis of soybean oil with pure glycerol at 245°C resulted in a product containing 54.3 wt% monoglycerides (B3428702) and 38.9 wt% diglycerides. unl.edu

Enzymatic glycerolysis of various edible oils using Candida antarctica lipase (B570770) B at a 1:1 molar ratio of triglyceride to glycerol for 48 hours resulted in a significant increase in mono- and diacylglycerol content. nih.gov

Alcoholysis, specifically the reaction of fatty acid methyl esters (FAMEs) with glycerol, is another transesterification method for producing mono- and diglycerides. In this process, the methyl group of the FAME is exchanged with the glycerol backbone. A key aspect of this reaction is the removal of the methanol (B129727) byproduct, which is crucial to shift the equilibrium towards the formation of the desired glycerides. unl.edu This can be achieved by applying a vacuum or by stripping the methanol with an inert gas like nitrogen. unl.edu The molar ratio of FAMEs to glycerol influences the product composition, with lower concentrations of FAMEs leading to a higher conversion to mono- and diglycerides and a higher mono- to diglyceride ratio. unl.edu

Hydrolysis of C8-10 Triglycerides (Non-Enzymatic)

The production of C8-10 mono- and diglycerides can be achieved through the hydrolysis of corresponding triglycerides, which are naturally found in sources like coconut oil and palm kernel oil. nih.gov Non-enzymatic hydrolysis processes typically involve high temperatures and pressures to break the ester bonds of the triglyceride, yielding a mixture of mono-, di-, triglycerides, free fatty acids, and glycerol.

One established industrial method is high-pressure steam splitting, where triglycerides react with water at elevated temperatures (e.g., 250°C) and pressures (e.g., 700 psi). google.com This process, however, requires robust and expensive equipment due to the corrosive nature of fatty acids at high temperatures. researchgate.net

Another approach is acid-catalyzed hydrolysis. In this method, a strong acid catalyst, promoted by the presence of water, facilitates the breakdown of the triglyceride. google.com The reaction can be conceptualized as a two-step route: an initial acidolysis where the triglyceride reacts with a displacing acid and water to form water-soluble glycerides, followed by the hydrolysis of these intermediates into glycerol and the corresponding C8-10 fatty acids. google.com The process results in an oil phase containing the fatty acids and a water phase containing the glycerol.

Intensified Synthesis Processes

To enhance reaction efficiency, reduce energy consumption, and improve product quality, intensified synthesis processes have been developed. These methods offer significant advantages over conventional techniques by improving mass transfer and reaction rates.

Ultrasound-Assisted Esterification

Ultrasound-assisted synthesis is an emerging technology that accelerates reactions like esterification and transesterification. The primary mechanism involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with extreme temperatures and pressures, as well as intense micro-mixing. mdpi.com

In the context of C8-10 glyceride synthesis, the reaction involves immiscible liquids, such as the fatty acids or oil and glycerol/methanol. Ultrasound creates a fine micro-emulsion, dramatically increasing the interfacial area between the reactants. This enhanced mass transfer overcomes the limitations of conventional stirring and significantly boosts the reaction rate, leading to shorter processing times, reduced energy consumption, and potentially lower catalyst requirements. nih.govmdpi.com For instance, studies on biodiesel production have shown that ultrasound can reduce reaction times by as much as one-sixth compared to conventional methods. nih.gov

Supercritical Fluid Technologies (e.g., Supercritical CO2, Supercritical Methanol)

Supercritical fluid (SCF) technology offers a "green" and efficient alternative for chemical synthesis. A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This state allows it to act as an excellent solvent.

Supercritical carbon dioxide (scCO₂) is particularly popular due to its low critical temperature (31.1 °C), non-toxicity, non-flammability, and low cost. mdpi.com In the synthesis of glycerides, scCO₂ can create a single, homogeneous phase between the oil/fatty acids and the alcohol (e.g., glycerol), eliminating the mass transfer limitations seen in heterogeneous systems. mdpi.com This leads to high reaction rates and shorter reaction times. mdpi.com

Similarly, supercritical methanol can be used in transesterification reactions without the need for a catalyst. mdpi.com The high temperature and pressure of the supercritical state provide the necessary conditions for the reaction to proceed efficiently. A key advantage of SCF technology is the ease of product separation; by simply reducing the pressure, the supercritical fluid returns to a gaseous state and is easily removed from the product mixture. researchgate.net

Enzymatic Synthesis Pathways

Enzymatic methods for producing mono- and diglycerides are gaining prominence due to their high specificity, mild reaction conditions, and lower energy consumption compared to chemical processes. project-incite.eu These biocatalytic approaches typically result in higher quality products with fewer unwanted by-products. nih.gov

Lipase-Catalyzed Esterification and Glycerolysis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most important enzymes for glyceride synthesis. scielo.br They can catalyze both the hydrolysis of triglycerides and, under low-water conditions, the reverse reactions of esterification and glycerolysis. scielo.brresearchgate.net

Esterification: This involves the direct reaction of C8-10 fatty acids (caprylic and capric acid) with glycerol to form mono- and diglycerides. Water is produced as a by-product and must often be removed to drive the reaction equilibrium towards ester synthesis. nih.gov

Glycerolysis: This is the reaction between a C8-10 triglyceride and glycerol to produce a mixture of mono- and diglycerides. It is a commonly used method for structuring oils and fats. nih.gov

Solvent-free systems are particularly attractive for these reactions as they offer higher substrate concentrations and greater volumetric productivity. project-incite.eu Research has shown that lipase-catalyzed glycerolysis can yield product mixtures containing significant proportions of mono- and diglycerides. For example, using Candida antarctica lipase B, a glycerolysis reaction of cottonseed oil yielded 34.8% monoacylglycerols and 49.6% diacylglycerols. nih.gov

Table 1: Comparison of Lipase-Catalyzed Glycerolysis Yields in Different Oils
Oil TypeCatalystMonoacylglycerol (MAG) YieldDiacylglycerol (DAG) YieldTriacylglycerol (TAG) RemainingReference
Soybean OilImmobilized Candida antarctica B28-30%45-48%~25% nih.gov
Rapeseed OilLipozyme® IM (Mucor miehei)17.4%36.8%36.9% researchgate.net
Cottonseed OilCandida antarctica lipase B34.8%49.6%17.1% nih.gov
Biocatalyst Selection and Immobilization Strategies

The choice of lipase is critical for efficient synthesis. Lipases from various microbial sources, such as Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei, are commonly screened for their ability to produce mono- and diglycerides. nih.govmdpi.com For instance, a novel lipase from Lasiodiplodia theobromae (LTL1) has shown high efficiency in hydrolyzing C8-C10 methyl esters, a precursor step for some synthesis routes. mdpi.comnih.gov

To enhance the practical and economic viability of enzymatic processes, lipases are often immobilized on solid supports. Immobilization offers several key advantages:

Enhanced Stability: Immobilized enzymes generally exhibit greater stability against changes in pH and temperature. mdpi.com

Improved Reusability: The catalyst can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing costs. mdpi.com

Increased Storage and Operational Stability: Immobilization can protect the enzyme structure, leading to a longer shelf life and sustained activity during continuous processes. After 50 days of storage, one study found that an immobilized lipase retained over 91% of its activity, compared to less than 88% for the free enzyme. mdpi.com

Reaction Kinetics and Mass Transfer Considerations

The enzymatic synthesis of C8-10 mono- and diglycerides is significantly influenced by reaction kinetics and mass transfer phenomena. Key factors affecting the rate of reaction include temperature, substrate molar ratio, and enzyme concentration.

In continuous systems like packed-bed reactors, the volumetric flow rate is a critical parameter for overcoming external mass transfer resistance. Studies on the partial hydrolysis of palm oil have shown that increasing the flow rate can enhance the reaction rate by reducing the boundary layer effects around the immobilized enzyme particles. myfoodresearch.com However, an excessively high flow rate can lead to insufficient residence time for the reactants in the reactor, resulting in a decreased conversion rate. myfoodresearch.com

The kinetics of these reactions are also dependent on the specific lipase used. For example, in the synthesis of medium-chain monoglycerides, conversions as high as 80% have been achieved within 5 to 6 hours, with the concentration of monoglycerides being approximately double that of diglycerides. nih.gov The reaction time to reach equilibrium is influenced by factors such as the type of oil, the specific lipase, and the reaction environment, with the low solubility of the substrate being a significant kinetic hurdle. nih.gov

Table 1: Factors Affecting Reaction Kinetics and Mass Transfer

Factor Effect on Reaction Research Findings
Temperature Increases reaction rate but can lead to enzyme denaturation at higher temperatures. nih.gov Optimal temperatures for medium-chain triglyceride synthesis can range from 60°C to 90°C depending on the specific fatty acid. researchgate.net
Substrate Molar Ratio Affects reaction equilibrium and can influence enzyme activity. nih.gov A stoichiometric amount of reactants (1:1 molar ratio) was found to be optimal for the synthesis of medium-chain monoglycerides. nih.gov
Enzyme Concentration Higher concentration generally increases the reaction rate up to a certain point. nih.gov A 9% (w/w) commercial enzyme concentration yielded the best results for medium-chain monoglyceride synthesis. nih.gov
Agitation/Flow Rate Reduces mass transfer limitations. nih.govmyfoodresearch.com Increasing flow rate in a packed-bed reactor can increase the reaction rate by minimizing external mass transfer resistance. myfoodresearch.com
Viscosity High viscosity, especially from excess glycerol, can hinder mass transfer. nih.gov An increase in glycerol concentration can lead to a decrease in enzyme activity due to mass transfer limitations. nih.gov
Solvent-Free Systems for Enzymatic Synthesis

The use of solvent-free systems for the enzymatic synthesis of C8-10 mono- and diglycerides offers several advantages, including higher volumetric productivity, easier product separation, and improved environmental and economic profiles. project-incite.eu These systems involve the direct mixing of the substrates (glycerol and C8-10 fatty acids or their esters) with the immobilized lipase.

Key to the success of solvent-free synthesis is the optimization of reaction parameters to overcome challenges such as high viscosity and poor miscibility of the substrates. Temperature plays a crucial role in reducing the viscosity of the reaction mixture, thereby improving mass transfer. project-incite.eu For the synthesis of monocaprylin (B12243) and other medium-chain monoglycerides, temperatures around 60°C have been found to be effective. nih.govproject-incite.eu

The molar ratio of the substrates is another critical factor. While an excess of one substrate can shift the reaction equilibrium towards product formation, in the case of glycerol, an excess can lead to mass transfer limitations and reduced enzyme activity. nih.gov Research on the synthesis of medium-chain monoglycerides has shown that a stoichiometric molar ratio of fatty acid to glycerol (1:1) can provide the best results in terms of conversion and selectivity. nih.gov

Water content in the reaction medium must be carefully controlled. While a certain amount of water is essential for lipase activity, excess water can promote the reverse reaction of hydrolysis. nih.gov In some solvent-free systems for monomyristin (B46450) synthesis, the addition of molecular sieves to remove water did not show a significant improvement in the reaction. nih.gov

Substrate Specificity of Lipases towards C8-10 Fatty Acids/Esters

The efficiency and product distribution of the enzymatic synthesis of C8-10 glycerides are heavily dependent on the substrate specificity of the lipase used. Lipases exhibit varying degrees of selectivity for fatty acids of different chain lengths.

Several studies have directly compared the reactivity of lipases towards C8 (caprylic) and C10 (capric) fatty acids. For instance, a comparative study of Pseudomonas cepacia, Rhizomucor miehei, and Candida antarctica B lipases in esterification reactions with glycerol showed a general preference for C8 fatty acid. nih.gov Specifically, for Candida antarctica B lipase with glycerol, the selectivity pattern was C8 > C10, C6, C12. nih.gov Similarly, with Rhizomucor miehei lipase, the preference was C8 > C12 > C10, C14. nih.gov

A novel lipase from Lasiodiplodia theobromae (LTL1) has been identified as being highly efficient in hydrolyzing C8-C10 methyl esters, outperforming several commercial lipases. mdpi.comnih.gov This indicates its strong specificity for medium-chain fatty acid esters, making it a promising candidate for the synthesis of C8-C10 fatty acids as precursors for glyceride production. mdpi.comnih.gov

The structure of the lipase's active site, particularly the shape of the acyl binding site, dictates its substrate specificity. researchgate.net Some lipases have a narrow tunnel-like binding site that restricts access for bulkier fatty acids, while others have a wider, funnel-like cleft. researchgate.net This structural variation is a key determinant of the observed preferences for C8 and C10 fatty acids.

Table 2: Substrate Specificity of Various Lipases for C8 and C10 Fatty Acids

Lipase Source Reaction Type Substrate Preference Reference
Pseudomonas cepacia Esterification with glycerol C8 > C10, C6, C16 nih.gov
Rhizomucor miehei Esterification with glycerol C8 > C12 > C10, C14 nih.gov
Candida antarctica B Esterification with glycerol C8 > C10, C6, C12 nih.gov
Lasiodiplodia theobromae (LTL1) Hydrolysis of methyl esters High activity on C8-C10 methyl esters mdpi.comnih.gov

Regiospecificity in Enzymatic Glyceride Formation

The positional specificity, or regiospecificity, of lipases is a critical factor in determining the structure of the resulting mono- and diglycerides. Many lipases exhibit a preference for the sn-1 and sn-3 positions of the glycerol backbone, making them valuable tools for the synthesis of structured lipids.

For the production of 1,3-diglycerides, sn-1,3 specific lipases are employed. These enzymes selectively catalyze the esterification or transesterification at the outer positions of the glycerol molecule. For example, Lipozyme® IM 60 from Rhizomucor miehei, a 1,3-specific lipase, has been used in the acidolysis of palm olein with caprylic acid to produce structured lipids with caprylic acid predominantly at the sn-1 and sn-3 positions. upm.edu.my Similarly, immobilized Rhizopus delemar lipase has been used for the acidolysis of trieicosapentaenoin with caprylic acid to synthesize 1,3-dicapryloyl-2-eicosapentaenoyl-glycerol. dss.go.th

A potential issue in enzymatic glyceride synthesis is acyl migration, where an acyl group moves from the sn-2 position to the sn-1 or sn-3 position, or vice versa. This can lead to a mixture of isomers and reduce the yield of the desired regiospecific product. The extent of acyl migration can be influenced by reaction conditions such as water activity. nih.gov Studies have shown that in the lipase-catalyzed acidolysis of olive oil with capric acid, higher water activity can lead to increased acyl migration. nih.gov However, a shorter reaction time at higher water activity can help to minimize this effect. nih.gov

The regioselectivity of a lipase can also be influenced by the chain length of the fatty acid substrate, although some studies have reported that this effect is not always significant. dss.go.th

Advanced Analytical and Characterization Techniques for C8 10 Mono and Di Glycerides

Chromatographic Separations

Chromatographic techniques are fundamental for separating the complex mixtures of mono-, di-, and triglycerides, as well as their constituent fatty acids.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography is a powerful tool for analyzing the volatile or semi-volatile components of C8-10 glycerides, often after a derivatization step to increase their volatility.

GC-MS is widely employed for the detailed compositional analysis of C8-10 mono- and di-glycerides. nih.gov This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. To make the glycerides suitable for GC analysis, they are often derivatized, for instance, through trimethylsilylation of the hydroxyl groups. researchgate.net This process increases their volatility, allowing them to pass through the GC column.

Once separated, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling the identification of individual mono- and diglyceride species, as well as the specific C8 and C10 fatty acids esterified to the glycerol (B35011) backbone. researchgate.netshimadzu.com For instance, GC-MS can distinguish between monoglycerides (B3428702) of caprylic acid and capric acid and the various isomers of dicaprylin and dicaprin. The technique is also sensitive enough to detect trace contaminants, such as residual triacylglycerols.

Table 1: Typical GC-MS Operating Conditions for Derivatized C8-10 Glyceride Analysis

ParameterCondition
Column High-polarity capillary column (e.g., TR-FAME)
Carrier Gas Helium
Injection Mode Split
Temperature Program Optimized gradient to separate fatty acid methyl esters (FAMEs)
MS Detector Electron Ionization (EI) at 70 eV

This table is a generalized representation. Actual conditions may vary based on the specific instrument and sample.

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power. birmingham.ac.ukchromatographyonline.com This advanced technique utilizes two columns with different stationary phases (e.g., non-polar and polar) connected in series. birmingham.ac.uk The effluent from the first column is cryogenically focused and then rapidly re-injected into the second column, providing an additional dimension of separation. spectroscopyonline.com

This results in a structured two-dimensional chromatogram where compounds are grouped based on their chemical properties, such as volatility and polarity. birmingham.ac.uk GC×GC-TOF-MS is particularly useful for resolving co-eluting components that may overlap in a single-dimension GC analysis, providing a more detailed and accurate profile of the C8-10 glyceride mixture. chromatographyonline.comacs.org The high resolution and mass accuracy of TOF-MS further aid in the confident identification of individual isomers and trace components. spectroscopyonline.comacs.org

While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method for the quantitative analysis of C8-10 mono- and di-glycerides. nih.gov The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector.

After derivatization (e.g., silylation) to ensure volatility, the sample is injected into the GC. researchgate.net The separated components are then passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting current is measured and is directly proportional to the amount of the analyte. By using internal standards and creating calibration curves, GC-FID allows for the accurate quantification of the different mono- and diglyceride components in the sample. researchgate.net This method is robust and reliable for determining the precise composition and purity of C8-10 glyceride products. gcms.cz

Table 2: Performance Characteristics of a Validated GC-FID Method for Mono- and Diglyceride Quantification

ParameterResult
Recovery Rate (Monoglycerides) ~98-99%
Recovery Rate (Diglycerides) ~94-101%
Limit of Determination (Monoglycerides) 0.001%
Limit of Determination (Diglycerides) 0.006%

Data adapted from a study on mono- and diglycerides in milk products. researchgate.net

High-Performance Liquid Chromatography (HPLC) and hyphenated techniques

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of C8-10 glycerides, offering the advantage of analyzing the compounds in their native, underivatized form.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation and profiling of medium-chain mono-, di-, and triacylglycerols. nih.gov In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water. nih.govmdpi.com The separation is based on the hydrophobicity of the molecules; more non-polar compounds are retained longer on the column.

This allows for the effective separation of mono-, di-, and triglycerides into distinct groups. nih.gov Furthermore, RP-HPLC can often separate the C8 and C10 species within each of these groups. Detection is commonly achieved using a UV detector (at around 220 nm) or an evaporative light scattering detector (ELSD). nih.gov For quantitative analysis, relative response factors can be determined using available standards. nih.gov This method provides a comprehensive profile of the glyceride mixture, detailing the relative amounts of mono-, di-, and triglycerides, which is critical for understanding the functional properties of the product. nih.govresearchgate.net

Table 3: Example RP-HPLC Method Parameters for C8-10 Glyceride Profiling

ParameterSpecification
Column Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile and water
Detector UV at 220 nm
Application Characterization of commercial medium-chain glyceride samples

This table is based on a published method for profiling medium-chain glycerides. nih.gov

HPLC coupled with Evaporative Light-Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a powerful technique for the analysis of glycerides, which lack a UV chromophore, making them unsuitable for conventional UV detection. kemdikbud.go.idmdpi.com This method separates mono-, di-, and triglycerides based on their polarity.

Research Findings:

A common approach involves using a normal-phase HPLC method. For instance, the separation of mono-, di-, and triglycerides can be achieved on a silica (B1680970) column. koreascience.kr The mobile phase typically consists of a mixture of nonpolar and polar solvents, such as hexane, isopropanol, and ethyl acetate. koreascience.kr The ELSD detector nebulizes the column effluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte. koreascience.kr

Studies have demonstrated the successful separation of different glyceride classes. For example, a method was developed for analyzing mono- and diglycerides using a normal-phase HPLC with ELSD. kemdikbud.go.id The AOCS Official Method Cd 11d-96 utilizes HPLC-ELSD for the quantification of mono- and diglycerides in fats and oils, identifying peaks for 1,3-diacylglycerols, 1,2-diacylglycerols, and monoglycerides based on their retention times. aocs.org The detection limits for this technique are typically in the microgram per milliliter range, with reported values of 5–8 µg/ml for monoglycerides and 10–17 µg/ml for diglycerides. kemdikbud.go.id

Table 1: HPLC-ELSD Method Parameters for Glyceride Analysis

Parameter Value Reference
Column Silica, LiChrosorb DIOL kemdikbud.go.idkoreascience.kr
Mobile Phase Iso-octane-isopropanol (95:5 v/v); Hexane-IPA-Ethyl Acetate mixtures kemdikbud.go.idkoreascience.kr
Detector Evaporative Light Scattering Detector (ELSD) kemdikbud.go.idmdpi.com
Analyte Identification Retention Time Comparison with Standards aocs.org
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) is a highly sensitive and selective method for the analysis of thermally stable compounds with low to medium polarity, such as C8-10 glycerides. wikipedia.orgnih.gov APCI is an ionization technique that utilizes gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org It is particularly suitable for analytes that are not easily ionized by electrospray ionization (ESI). wikipedia.org

Research Findings:

In LC-APCI-MS, the eluent from the LC column is nebulized and vaporized in a heated chamber. A corona discharge needle then ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions. wikipedia.org This soft ionization technique primarily provides molecular weight information. nih.gov When coupled with tandem mass spectrometry (MS/MS), it can yield valuable structural information. researchgate.net

This method has been successfully applied to the analysis of various lipids. For instance, a sensitive and selective LC/APCI-MS/MS method was developed for the quantitative determination of cholesterol uptake by cells. researchgate.net The versatility of APCI allows for the use of nonpolar solvents in the mobile phase, making it compatible with reversed-phase LC. wikipedia.org This technique is widely used in trace analysis for detecting compounds like steroids and pesticides, and in pharmacological studies of drug metabolites. wikipedia.org

Table 2: Characteristics of APCI for Glyceride Analysis

Feature Description Reference
Analyte Suitability Thermally stable, low to medium molecular weight (<1500 Da), polar and less polar compounds wikipedia.org
Ionization Gas-phase ion-molecule reactions initiated by corona discharge wikipedia.org
Information Provided Primarily molecular weight; structural information with MS/MS nih.govresearchgate.net
Compatibility Compatible with reversed-phase LC and nonpolar solvents wikipedia.org
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) is a high-resolution analytical technique that combines the superior separation efficiency of UPLC with the high mass accuracy and sensitivity of QToF-MS. mdpi.com This makes it an excellent tool for untargeted lipidomics and the detailed characterization of complex mixtures like C8-10 glycerides. mdpi.comnih.gov

Research Findings:

UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and better resolution compared to conventional HPLC. researchgate.net The QToF mass spectrometer provides accurate mass measurements, which allows for the determination of elemental compositions and the identification of unknown compounds. mdpi.com

This technique has been extensively used for metabolomic analysis and lipid profiling. researchgate.netplos.org For example, UPLC-QToF-MS has been employed to analyze the lipid composition of skin, identifying and quantifying hundreds of lipid species. mdpi.com In another study, it was used to characterize the metabolomic profiles of edible fungi under different drying conditions. nih.gov The combination of a C18 stationary phase with a mobile phase gradient of solvents like methanol (B129727) or acetonitrile allows for the effective separation of various lipid classes. mdpi.complos.org

Table 3: UPLC-QToF-MS System Configuration for Lipid Analysis

Component Specification Reference
Chromatography UPLC with sub-2 µm particle size column (e.g., CSH C18) mdpi.com
Mass Spectrometer Quadrupole Time-of-Flight (Q-ToF) researchgate.net
Analysis Mode Untargeted, high-resolution mass spectrometry mdpi.comnih.gov
Application Lipidomics, metabolomics, identification of unknown compounds mdpi.comresearchgate.netplos.org

Spectroscopic and Thermal Methods

Fourier Transform Infrared (FT-IR) Spectroscopy for In-Situ Differentiation

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that can be used for the in-situ differentiation of mono-, di-, and triglycerides. acs.orgnih.gov This method identifies functional groups within molecules based on their absorption of infrared radiation, providing a unique spectral fingerprint for different compounds. spectroscopyonline.com

Research Findings:

FT-IR spectroscopy has been utilized to monitor chemical reactions in real-time, such as the enzymatic esterification of glycerol with lauric acid to produce mono-, di-, and trilaurin. acs.orgnih.gov By monitoring changes in the FT-IR spectrum, the quantities of reactants and products can be determined simultaneously. nih.gov Key spectral regions for glyceride analysis include the C=O stretching band of the ester carbonyl group (around 1746 cm⁻¹) and the C=O stretching band of free fatty acids (around 1708-1711 cm⁻¹). mdpi.com This technique is particularly advantageous for analyzing multiphase systems, such as emulsions, where traditional chromatographic methods may face challenges with sampling. acs.orgnih.gov

Table 4: Key FT-IR Absorption Bands for Glyceride Analysis

Wavenumber (cm⁻¹) Functional Group Compound Type Reference
1746 C=O Stretch (Ester) Triglycerides, FAME mdpi.com
1708-1711 C=O Stretch (Carboxylic Acid) Free Fatty Acids mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of glycerides. mdpi.comlibretexts.org Both ¹H and ¹³C NMR provide valuable information about the molecular structure, including the position of fatty acids on the glycerol backbone (stereospecific numbering) and the fatty acid composition. mdpi.com

Research Findings:

¹H NMR spectra provide information on the different types of protons in the molecule. Key signals include those from the glycerol moiety (δ 3.70-5.10 ppm) and olefinic protons (δ 5.20-6.40 ppm). mdpi.com ¹³C NMR spectra offer insights into the carbon skeleton, with distinct regions for carbonyl carbons (δ 172-178 ppm), unsaturated carbons (δ 124-134 ppm), glycerol backbone carbons (δ 60-72 ppm), and aliphatic carbons (δ 10-35 ppm). mdpi.com By analyzing the chemical shifts and coupling constants in 1D and 2D NMR spectra, it is possible to differentiate between 1-monoglycerides, 2-monoglycerides, 1,2-diglycerides, and 1,3-diglycerides. mdpi.comsemanticscholar.org This non-destructive technique is powerful for both qualitative and quantitative analysis of lipid mixtures without the need for specific standards. mdpi.com

Table 5: Typical ¹³C NMR Chemical Shift Regions for Glycerides

Chemical Shift (ppm) Carbon Type Reference
172-178 Carbonyl Carbons mdpi.com
124-134 Unsaturated Carbons mdpi.com
60-72 Glycerol Backbone Carbons mdpi.com
10-35 Aliphatic Carbons mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the melting and crystallization behavior of materials like C8-10 glycerides. scielo.brtorontech.com It measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting points and crystallization points. torontech.comfilab.fr

Research Findings:

Table 6: Information Obtained from DSC Analysis of Glycerides

Parameter Description Reference
Melting Point Temperature at which the material transitions from solid to liquid torontech.com
Crystallization Point Temperature at which the material transitions from liquid to solid torontech.com
Enthalpy of Transition Amount of heat absorbed or released during a phase change torontech.comresearchgate.net
Glass Transition Temperature Temperature at which an amorphous solid becomes rubbery torontech.com

X-ray Diffraction (XRD) for Structural and Polymorphic Characterization

X-ray Diffraction (XRD) is a powerful, non-destructive analytical method used to investigate the crystallographic structure, phase, and polymorphic nature of crystalline materials. thermofisher.com The technique operates on Bragg's Law (nλ = 2d sinθ), where the angles and intensities of diffracted X-rays from a sample's crystal lattice planes provide a unique fingerprint of its atomic arrangement. thermofisher.com

In the context of C8-10 mono- and di-glycerides, which can exist in different crystalline forms or polymorphs, XRD is indispensable. Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com These different forms can exhibit varying physical properties, such as melting point and stability, which are critical in pharmaceutical and food applications. rigaku.comnih.gov

Research on related lipid systems, such as glyceryl behenate, demonstrates the utility of XRD in identifying different lamellar phases and understanding how processing conditions, like cooling rates, influence the formation of specific polymorphs. researchgate.net For instance, rapid cooling can trap lipids in a higher-energy α-polymorph, which may transition to more stable forms over time. researchgate.net Similarly, studies on stearic acid and capric/caprylic triglyceride mixtures have utilized Wide Angle X-ray Diffraction (WAXD), a type of XRD, to assess the thermodynamic stability of the solid lipid matrices. nih.gov

Powder X-ray Diffraction (PXRD) is a common application of this technique and is considered one of the fastest and easiest methods to gain fundamental structural information about a material. rigaku.commdpi.com By comparing the experimental PXRD pattern of a C8-10 mono- and di-glyceride sample to a database of known patterns, one can identify the specific polymorphic forms present. mdpi.com

Table 1: Applications of XRD in Glyceride Characterization

ApplicationDescriptionReference
Polymorph Identification Distinguishes between different crystalline forms (e.g., α, β', β) by analyzing unique diffraction patterns. rigaku.comresearchgate.net
Phase Analysis Identifies and quantifies the different crystalline phases present in a mixture. mdpi.comub.edu
Crystallinity Assessment Determines the degree of crystalline versus amorphous content in a sample. nih.govub.edu
Structural Elucidation Provides data on the arrangement of molecules within the crystal lattice. thermofisher.commdpi.com
Stability Studies Monitors changes in crystalline structure over time or in response to temperature and humidity. nih.govresearchgate.net

Method Development and Validation in Glyceride Analysis

The development and validation of analytical methods are critical for the accurate quantification of C8-10 mono- and di-glycerides and their related components in various matrices. These procedures ensure that the chosen analytical technique is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation, which typically include evaluation of specificity, linearity, accuracy, precision, and robustness. mdpi.com

For glycerides, which lack strong chromophores for UV detection, alternative analytical techniques are often necessary. mdpi.com High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a common approach. Gas Chromatography (GC) is also widely used, often requiring a derivatization step to convert the glycerides into more volatile fatty acid methyl esters (FAMEs). ub.ac.id

A recent study detailed the development of a UPLC-ELSD method for quantifying Medium-Chain Triglycerides (MCTs). mdpi.com The validation process for this method involved a comprehensive assessment of:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies under acidic, basic, oxidative, and thermal stress were conducted to demonstrate this. mdpi.com

Linearity: The method demonstrated a strong correlation over a broad range of concentrations. mdpi.com

Accuracy: Determined by the recovery of known amounts of analyte added to a sample, with results showing a recovery of 100 ± 2%. mdpi.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (RSD) for each measurement being below 2%. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 2: Key Parameters in Analytical Method Validation for Glycerides

ParameterDescriptionTypical Acceptance Criteria (Example)Reference
Accuracy Closeness of test results to the true value.Recovery of 98-102% mdpi.com
Precision (RSD%) Degree of scatter between a series of measurements.≤ 2% mdpi.com
Specificity Ability to measure the analyte in the presence of interferences.No significant interference at the analyte's retention time. mdpi.comresearchgate.net
Linearity (r²) Proportionality of the measured value to the concentration.≥ 0.99 researchgate.net
LOD/LOQ Smallest concentration that can be detected/quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. mdpi.comorientjchem.org

Method development can also involve comparing different techniques. For instance, research on medium-chain fatty acids in coconut oil compared acid-catalyzed, base-catalyzed, and boron trifluoride-catalyzed derivatization methods for GC analysis, finding that the base-catalyzed method was superior for the analysis of all fatty acids present. ub.ac.id

Standards and Reference Materials in Research

The use of standards and reference materials is a cornerstone of accurate and reliable analytical chemistry. In the analysis of C8-10 mono- and di-glycerides, these materials serve several critical functions. They are used for the calibration of analytical instruments, the validation of methods, and as quality control checks to ensure the ongoing accuracy of measurements. sigmaaldrich.com

Certified Reference Materials (CRMs) are particularly important. These are "gold standard" materials that have been characterized for one or more properties with a high degree of certainty and are accompanied by a certificate. Pharmaceutical secondary standards are also used and are traceable to primary reference materials. sigmaaldrich.com

For glyceride analysis, various types of standards are available from commercial suppliers, including:

Neat (pure) standards of individual mono-, di-, and triglycerides.

Mixtures of glycerides, such as a C2-C10 triglyceride mix.

Fatty acid methyl ester (FAME) mixes for GC analysis. sigmaaldrich.com

Standards for related compounds like free glycerin. sigmaaldrich.com

The United States Pharmacopeia (USP) provides standards for Medium-Chain Triglycerides, defining them as a mixture of triglycerides of saturated fatty acids, mainly caprylic acid (C8) and capric acid (C10). uspnf.com These monographs specify identification tests and limits for impurities, requiring the use of reference standards for comparison. uspnf.com For example, the analysis of elemental impurities in medium-chain triglycerides according to USP <233> requires standard solutions for constructing calibration curves. shimadzu.com

The challenge of batch-to-batch variability in the fatty acid ratios (C8 vs. C10) in commercial glyceride products highlights the necessity of using reference standards from certified suppliers for normalization and accurate quantification.

Table 3: Types of Standards Used in Glyceride Analysis

Standard TypePurposeExample ProductReference
Certified Reference Material (CRM) Highest level of accuracy for calibration and validation.Supelco 37 Component FAME Mix sigmaaldrich.com
Pharmaceutical Secondary Standard Routine quality control, traceable to a primary standard.Glycerin Pharmaceutical Secondary Standard sigmaaldrich.com
Analytical Standard General use in qualitative and quantitative analysis.Triglyceride Mix C2 - C10 sigmaaldrich.com
Pharmacopeial Standard To meet the requirements of specific pharmacopeias (e.g., USP).USP Medium-Chain Triglycerides RS uspnf.com

Functional Roles and Mechanisms of C8 10 Mono and Di Glycerides in Formulation Science Excluding Clinical Outcomes

Excipient Functionality in Drug Delivery Systems.myskinrecipes.compharmaexcipients.com

Glycerides, C8-10 mono-and di-, serve multiple functions in pharmaceutical formulations, primarily acting as solubilizing and emulsifying agents. myskinrecipes.compubcompare.ai Their amphiphilic nature, arising from the combination of medium-chain fatty acid tails and a polar glycerol (B35011) head, allows them to interact with both lipophilic and hydrophilic environments. This dual characteristic is fundamental to their utility in a variety of drug delivery systems. They are particularly valued in the development of oral and topical dosage forms for their ability to improve the solubility and absorption of active pharmaceutical ingredients (APIs). myskinrecipes.comfrontiersin.org

Solubilization Mechanisms for Poorly Water-Soluble Compounds.atamanchemicals.comgoogle.com

A primary challenge in pharmaceutical development is the formulation of poorly water-soluble drugs. Glycerides, C8-10 mono-and di-, are highly effective in overcoming this hurdle. Their solubilizing power stems from several mechanisms:

Hydrophobic Interactions: The C8 and C10 fatty acid chains provide a lipophilic environment that can accommodate and dissolve non-polar drug molecules. nih.gov This is particularly advantageous over long-chain triglycerides (LCTs) as the higher concentration of ester groups in medium-chain triglycerides (MCTs) enhances their solvent capacity for many drugs. nih.govnih.gov

Micellar Solubilization: In aqueous environments, these glycerides can self-assemble into micelles. The hydrophobic core of these micelles encapsulates the poorly soluble drug, while the hydrophilic exterior interacts with the aqueous phase, effectively increasing the drug's apparent solubility. mdpi.com

Interfacial Activity: The mono- and diglyceride components are surface-active, reducing the interfacial tension between the drug particles and the surrounding medium. This improved wetting facilitates the dissolution process.

The solubilization capacity of these glycerides is a critical factor in enhancing the bioavailability of numerous drugs by ensuring the drug is in a dissolved state, a prerequisite for absorption. google.comnih.gov

Emulsifying and Stabilizing Properties in Formulations.myskinrecipes.comatamanchemicals.com

The amphiphilic nature of C8-10 mono- and diglycerides makes them excellent emulsifying and stabilizing agents. myskinrecipes.comatamanchemicals.com They are crucial in the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another.

Interfacial Film Formation: At the oil-water interface, these glycerides orient themselves to form a stable film that prevents the coalescence of dispersed droplets. This film reduces the interfacial tension and provides a mechanical barrier against droplet aggregation. nih.gov

Droplet Size Reduction: By efficiently reducing interfacial tension, they facilitate the formation of smaller emulsion droplets during the manufacturing process, which can enhance the stability and performance of the formulation.

Versatility: They are effective in a range of emulsion types and are compatible with a wide array of other excipients, making them a versatile choice for formulators. myskinrecipes.com

The following table summarizes the key emulsifying properties:

PropertyMechanism of ActionReference
Interfacial Tension ReductionAdsorption at the oil-water interface, lowering the energy required for emulsification. nih.gov
Steric StabilizationThe glyceride molecules form a protective layer around the dispersed droplets, preventing them from coming into close contact and coalescing. mdpi.com
Enhanced Formulation StabilityPrevents phase separation (creaming or coalescence) of the emulsion over time. myskinrecipes.comatamanchemicals.com

Role in Microemulsion and Self-Emulsifying Drug Delivery System (SEDDS) Formation.nih.govcore.ac.uk

Glycerides, C8-10 mono-and di-, are integral components in the formulation of advanced lipid-based drug delivery systems such as microemulsions and self-emulsifying drug delivery systems (SEDDS). nih.govcore.ac.uk These systems are designed to enhance the oral bioavailability of poorly soluble drugs. nih.gov

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govnih.gov

The inclusion of C8-10 mono- and diglycerides significantly influences the performance of the resulting emulsion.

Spontaneous Emulsification: Their surface-active properties contribute to the spontaneous formation of a microemulsion when the SEDDS formulation comes into contact with aqueous fluids.

Droplet Size: They play a role in achieving the desired small droplet size (typically in the nanometer range) of the emulsion, which provides a large interfacial area for drug release and absorption. nih.gov For instance, a study on a simvastatin (B1681759) SEDDS containing C8/C10 mono-/diglycerides reported a mean droplet size of 124 nm. nih.gov

Enhanced Drug Solubilization: They help to maintain the drug in a solubilized state within the oil droplets of the emulsion, preventing precipitation in the gastrointestinal tract. mdpi.comgattefosse.com

The successful formulation of a SEDDS relies on the careful selection and optimization of the ratios of its components. C8-10 mono- and diglycerides act as the oil phase or as a co-surfactant in these systems.

Modification of Phase Behavior: The presence of C8-10 mono- and diglycerides can modify the phase diagram of the oil/surfactant/water system, expanding the microemulsion region. innovareacademics.in

Solvent Capacity: In combination with co-solvents like Transcutol HP, they can enhance the solubilization capacity of the formulation for the API. core.ac.uk However, the interaction can be complex, as some studies have shown that a co-solvent like Transcutol can sometimes decrease the capacity of the primary surfactant to solubilize both oil and water. nih.gov

The following table provides examples of research findings on the interaction of C8-10 glycerides with other excipients in SEDDS formulations:

Primary Excipient (C8-10 Glyceride based)Interacting Excipient(s)Observed EffectReference
PEG-8 caprylic/capric glycerides (Labrasol)Polyglyceryl-6 dioleate (cosurfactant)Enhanced microemulsion formation. nih.gov
C8/C10 mono-/diglyceridesDiesters of caprylic/capric acids, polyglycolyzed glycerides, polyoxy castor oilFormation of a stable SEDDS with small droplet size for simvastatin. nih.gov
C8/C10 mono and di-glycerides (Imwitor 742®)Tween 80 (surfactant)Formulation of progesterone (B1679170) into self-emulsifying pellets. nih.gov
Medium C8/C10 mono/diglycerides (Imwitor 988)Miglyol 812 (oil), Tagat TO (surfactant)Enhanced water solubilization, crucial for the emulsification mechanism. innovareacademics.in

Interactions with Biological Membranes and Transport Mechanisms (In Vitro/Cellular Models)

Beyond their formulation benefits, the components of C8-10 mono- and diglycerides, particularly the medium-chain fatty acids (MCFAs), can interact with biological membranes to influence drug transport. In vitro and cellular models have provided insights into these mechanisms.

The medium-chain fatty acids (C8-C10) derived from the digestion of these glycerides are known to facilitate the intestinal absorption of poorly permeable drugs. gattefosse.comgattefosse.com The proposed mechanisms include:

Transcellular Uptake: MCFAs can cause a fluidization effect on the cell membrane, which can increase the transcellular uptake of drugs. gattefosse.comgattefosse.com

Paracellular Transport: They can induce a reversible opening of the tight junctions between intestinal epithelial cells, thereby enhancing paracellular transport. gattefosse.comgattefosse.com The mechanism for this is not fully established but may involve the modulation of tight junctions through phospholipase C-induced calcium release and subsequent protein kinase C activation. nih.gov

Studies using coarse-grained molecular dynamics simulations have shown that caprylate (C8) and caprate (C10) can incorporate into phospholipid bilayers, with the degree of incorporation being influenced by the composition of the surrounding fluid (e.g., fasted- vs. fed-state simulated intestinal fluid). acs.org This membrane interaction is a key aspect of their permeation-enhancing effects. Furthermore, research has indicated that short-chain glycosphingolipids containing C8 chains can preferentially insert into tumor cell membranes, promoting the uptake of chemotherapeutic drugs. nih.gov

Gastric and Intestinal Lipolysis by Lipases (In Vitro Digestion Models)

The digestion of C8-10 mono- and di-glycerides begins in the stomach and continues in the small intestine, mediated by various lipases. In vitro digestion models are crucial tools for simulating these physiological conditions to understand the lipolysis of these compounds.

The hydrolysis of glycerides is a critical step in their absorption. In the gastrointestinal tract, lipases enzymatically cleave the ester bonds of mono- and diglycerides, releasing glycerol and free fatty acids. Studies using in vitro digestion models have demonstrated that the rate of lipolysis is influenced by factors such as pH and the concentration of bile salts and fats. nih.gov

The hydrolysis of triglycerides results in diglycerides, monoglycerides (B3428702), fatty acids, and glycerol. uva.es For instance, under specific supercritical water conditions (375 °C and 25.0 MPa for 29 seconds), sunflower oil hydrolysis yielded 16.3% diglycerides, 27.9% monoglycerides, 48.9% fatty acids, and 5.3% glycerol. uva.es The resulting C8 and C10 free fatty acids and glycerol are the primary metabolites absorbed by the intestinal mucosa. europa.eu Research indicates a high absorption efficiency for the components of these glycerides, with studies in rats showing 97.8% absorption for monoglycerides. nih.gov

The kinetics of this hydrolysis are dependent on the chain length of the fatty acids. Medium-chain triglycerides are hydrolyzed more rapidly and extensively than their long-chain counterparts. europa.eu For example, one study found that infant formula containing a higher percentage of medium-chain saturated fatty acids (C8:0 and C10:0) exhibited the highest in vitro gastrointestinal lipolysis rate. scielo.br

Table 1: Hydrolysis Products of Triglyceride Digestion

Initial Substrate Key Enzymes Primary Metabolites
Triglycerides Gastric Lipase (B570770), Pancreatic Lipase Diglycerides, Monoglycerides, Free Fatty Acids, Glycerol
C8-10 Mono- and Di-Glycerides Intestinal Lipases C8 and C10 Free Fatty Acids, Glycerol

Lipases exhibit substrate specificity, which is influenced by the glyceride structure, including the chain length of the fatty acid and its position on the glycerol backbone. Gastric and pancreatic lipases primarily hydrolyze triglycerides at the sn-1 and sn-3 positions, yielding free fatty acids and sn-2 monoacylglycerols. nih.gov

In vitro studies have shown that certain lipases have a preference for medium-chain fatty acids. For example, recombinant human gastric lipase (rHGL) demonstrates a preference for hydrolyzing C8:0 and C10:0 fatty acids. rsc.org Similarly, a novel lipase from Lasiodiplodia theobromae (LTL1) shows high selectivity for monoesters and monoglycerides over triglycerides. nih.gov This specificity can be attributed to structural features of the enzyme, such as the presence of a lid domain covering the active site, which may create steric hindrance for bulkier triglyceride molecules. nih.gov

The chain length specificity of lipases can be altered through protein engineering. For instance, single point mutations in the lid-domain of a lipase from Pseudomonas fragi increased its specificity towards octanoic acid (C8:0). mdpi.com

Modulation of Intestinal Permeability (e.g., Caco-2 Cell Monolayer Models)

Caco-2 cell monolayers are a widely accepted in vitro model for studying intestinal epithelial permeability. nih.gov These cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium.

Medium-chain fatty acids, the hydrolysis products of C8-10 glycerides, are known to enhance intestinal permeability. One of the primary mechanisms is the modulation of tight junctions, which regulate paracellular transport (movement of substances between cells). gattefosse.com C8 and C10 fatty acids can reversibly open these tight junctions, facilitating the absorption of poorly permeable compounds. gattefosse.comgattefosse.com

The paracellular pathway consists of a small pore pathway, which is size-limited, and a large pore or shunt pathway, which is not. nih.gov The enhancement of permeability by C8 and C10 is primarily attributed to their effect on the paracellular route. nih.gov The mechanism is thought to involve the activation of phospholipase C and an increase in intracellular calcium, leading to the contraction of actin-myosin filaments and the subsequent opening of tight junctions. psu.edu

In addition to paracellular transport, C8-10 fatty acids can also enhance transcellular uptake (movement of substances through the cells). gattefosse.com This is achieved through a membrane fluidization effect, which increases the fluidity of the cell membrane, thereby facilitating the passage of molecules across it. gattefosse.comgattefosse.com While early research focused on the paracellular mechanism, more recent studies have provided evidence for the significant role of the transcellular pathway in the permeability-enhancing effects of medium-chain fatty acids. nih.gov

Role in Micelle and Colloidal Structure Formation during Digestion

During the digestion of fats, the products of lipolysis, including monoglycerides and free fatty acids, interact with bile salts to form various colloidal structures, such as micelles and vesicles. nih.gov These structures play a crucial role in solubilizing lipophilic compounds, thereby facilitating their absorption.

The formation of micelles is essential for the absorption of fat-soluble substances. wikipedia.org The digestion of triglycerides leads to an increase in the volume of micelles as monoglycerides and fatty acids are incorporated into them. nih.gov One study using small-angle neutron scattering (SANS) observed a 2.5-fold increase in micelle volume over a two-hour digestion period. nih.gov This expansion of the micellar phase enhances the solubilizing capacity of the intestinal fluid. nih.gov

The process begins with the emulsification of lipids by the amphiphilic digestion products. researchgate.net These products, along with bile salts and phospholipids, form mixed micelles. gattefosse.comresearchgate.net These mixed micelles act as a reservoir, keeping lipophilic substances in a solubilized state until they can be absorbed by the enterocytes. researchgate.netnih.gov

Formulation Stability Considerations (Non-Human Related)

The stability of pharmaceutical formulations is a critical determinant of their efficacy and shelf life. For formulations containing C8-10 mono- and di-glycerides, a key concern is their susceptibility to chemical degradation, primarily through oxidation. Understanding the mechanisms of this degradation and implementing strategies to mitigate it are paramount for ensuring the integrity of the final product.

Oxidative Stability and Degradation Pathways

Glycerides, C8-10 mono- and di-, are composed of caprylic (C8) and capric (C10) fatty acids esterified to a glycerol backbone. wikipedia.org Being saturated fatty acids, they are inherently more resistant to oxidation compared to their unsaturated counterparts. formunova.com However, they are not entirely immune to oxidative degradation, especially under conditions of prolonged storage or exposure to pro-oxidant factors such as light, heat, and the presence of metal ions. americanpharmaceuticalreview.com

The primary mechanism of lipid degradation is autoxidation, a free-radical chain reaction involving three main stages: initiation, propagation, and termination. otago.ac.nz

Initiation: This stage involves the formation of initial free radicals. It can be triggered by factors like heat, light, or the presence of transition metal ions which can abstract a hydrogen atom from the fatty acid chain, creating a lipid radical (L•).

Propagation: The lipid radical (L•) reacts with molecular oxygen to form a peroxyl radical (LOO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another lipid molecule, forming a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction. researchgate.net

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The lipid hydroperoxides (LOOH) formed during the propagation phase are unstable and can decompose to form a variety of secondary oxidation products. otago.ac.nzresearchgate.net These products, which include aldehydes, ketones, and short-chain fatty acids, are responsible for the development of undesirable off-flavors and odors, a phenomenon known as rancidity. otago.ac.nz The formation of these secondary products can significantly impact the quality and acceptability of a formulation.

The rate of oxidation is influenced by several factors, including the presence of impurities. For instance, low levels of peroxides, free fatty acids, and metals can act as pro-oxidants and accelerate the degradation process. americanpharmaceuticalreview.com Therefore, sourcing high-purity C8-10 mono- and di-glycerides from reputable suppliers is a crucial first step in ensuring formulation stability. americanpharmaceuticalreview.com

Key Stages and Products of C8-10 Mono- and Di-Glyceride Oxidation
StageDescriptionKey Chemical Species Involved
InitiationFormation of initial free radicals from the lipid molecule.Lipid (LH), Initiator (e.g., heat, light, metal ions), Lipid Radical (L•)
PropagationThe chain reaction where radicals react with oxygen to form peroxyl radicals, which then form hydroperoxides and new lipid radicals.Lipid Radical (L•), Oxygen (O2), Peroxyl Radical (LOO•), Lipid Hydroperoxide (LOOH)
TerminationReaction between two radicals to form a stable, non-radical product, ending the chain reaction.L•, LOO•
DecompositionBreakdown of unstable hydroperoxides into secondary oxidation products.Lipid Hydroperoxide (LOOH), Aldehydes, Ketones, Alcohols, Short-chain fatty acids

Strategies for Enhancing Formulation Stability (e.g., Antioxidants)

To counteract the detrimental effects of oxidation, various strategies can be employed to enhance the stability of formulations containing C8-10 mono- and di-glycerides. These strategies primarily revolve around preventing the initiation of the oxidation process or interrupting the propagation of the free-radical chain reaction. americanpharmaceuticalreview.com

Proper Storage and Handling: Fundamental to preserving stability is the proper storage and handling of both the raw C8-10 mono- and di-glycerides and the final formulation. This includes protection from light, moisture, and oxygen. americanpharmaceuticalreview.com Storing these materials in well-sealed containers with minimal headspace, potentially flushed with an inert gas like nitrogen, can significantly limit their exposure to oxygen. americanpharmaceuticalreview.com Avoiding excessively high temperatures during storage and processing is also critical, as heat can accelerate oxidation rates. americanpharmaceuticalreview.com

Use of Antioxidants: The incorporation of antioxidants is a widely adopted and effective measure to mitigate oxidation in lipid-based formulations. americanpharmaceuticalreview.comresearchgate.net Antioxidants can be broadly categorized based on their mechanism of action:

Chain-breaking antioxidants (Primary Antioxidants): These are typically phenolic compounds that interfere with the initiation or propagation steps of autoxidation by donating a hydrogen atom to lipid radicals, thereby forming a stable, non-reactive species. americanpharmaceuticalreview.com This effectively breaks the oxidation chain reaction. Examples include:

Butylated Hydroxytoluene (BHT) nih.govresearchgate.net

Butylated Hydroxyanisole (BHA) nih.govresearchgate.net

Propyl Gallate americanpharmaceuticalreview.comnih.gov

Tocopherols (e.g., α-tocopherol) americanpharmaceuticalreview.com

Chelating Agents (Synergists): These antioxidants work by inactivating pro-oxidant metal ions, such as iron and copper, by forming stable complexes with them. americanpharmaceuticalreview.com This prevents the metal ions from participating in the initiation of the oxidation process. A common example is:

Citric Acid americanpharmaceuticalreview.com

Reducing Agents (Oxygen Scavengers): These compounds have a lower reduction potential than the lipids they are protecting and are therefore more readily oxidized. americanpharmaceuticalreview.com They act by scavenging oxygen, thereby preventing it from reacting with lipid radicals. Examples include:

Ascorbic Acid (Vitamin C) americanpharmaceuticalreview.com

Ascorbyl Palmitate americanpharmaceuticalreview.com

The choice of antioxidant and its concentration are critical factors. Antioxidants are typically added at concentrations ranging from 0.01% to 0.1%. americanpharmaceuticalreview.com It is important to note that at high concentrations, some antioxidants, particularly phenolic ones, may exhibit pro-oxidant behavior. americanpharmaceuticalreview.com Furthermore, the effectiveness of an antioxidant can be influenced by the specific formulation components and the physical state of the dosage form (e.g., bulk lipid vs. emulsion). americanpharmaceuticalreview.com

In some cases, a synergistic effect can be achieved by using a combination of different types of antioxidants. For example, combining a chain-breaking antioxidant with a chelating agent can offer greater protection than using either one individually. americanpharmaceuticalreview.com

Common Antioxidants for Stabilizing C8-10 Mono- and Di-Glyceride Formulations
Antioxidant TypeExampleMechanism of ActionTypical Concentration Range
Chain-BreakingButylated Hydroxytoluene (BHT)Donates a hydrogen atom to lipid radicals, terminating the free-radical chain reaction.0.01% - 0.1% americanpharmaceuticalreview.com
Butylated Hydroxyanisole (BHA)
Propyl Gallate
α-Tocopherol
Chelating AgentCitric AcidInactivates pro-oxidant metal ions by forming stable complexes.
Reducing AgentAscorbic AcidScavenges oxygen, preventing its reaction with lipid radicals.

Environmental Fate and Research Considerations for Glycerides, C8 10 Mono and Di

The environmental profile of Glycerides, C8-10 mono- and di-, a substance composed of mono- and diesters of glycerol (B35011) with caprylic (C8) and capric (C10) acids, is shaped by its physical and chemical properties. As a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products or Biological materials), its components are derived from natural fats and oils. europa.eu Research into its environmental fate focuses on how it behaves and breaks down in different environmental compartments.

Structural Modifications and Derivatives of C8 10 Mono and Di Glycerides

Ethoxylated Derivatives (e.g., PEGylated Glycerides)

Ethoxylation, the process of reacting with ethylene (B1197577) oxide, is a common modification to produce PEGylated glycerides. This process introduces polyethylene (B3416737) glycol (PEG) chains onto the glyceride structure, significantly altering its properties. uakron.educir-safety.org These derivatives are mixtures of mono-, di-, and triglycerides modified with a specific number of ethylene glycol units. cir-safety.org

The synthesis of PEGylated C8-10 glycerides is a multi-step process. It typically begins with the preparation of a mono/diglyceride blend from C8/C10 fatty acids and an excess of glycerin. This mixture is heated under pressure with a nitrogen purge, then cooled, treated, and filtered. cir-safety.org The second step is ethoxylation, where the glyceride blend is reacted with ethylene oxide in the presence of an alkaline catalyst. uakron.educir-safety.org This reaction involves both the etherification of the free alcohol groups on the glycerol (B35011) backbone and a transesterification that inserts PEG groups between the glycerol and the fatty acid components. cir-safety.orgcir-safety.org The number of ethylene oxide units added, denoted by "X" in "PEG-X," represents the stoichiometric equivalents of ethylene oxide reacted with one equivalent of the glyceride. uakron.edu For instance, PEG-6 caprylic/capric glycerides are ethoxylated with an average of six moles of ethylene oxide. pcc.eu

The resulting product is a complex mixture. For example, nuclear magnetic resonance spectroscopy of PEG-8 caprylic/capric glycerides indicated it consists of approximately 30% mono-, di-, and triglycerides of C8 and C10 fatty acids, 50% mono- and diesters of PEG-8, and 20% free PEG-8. cir-safety.orgcir-safety.org Characterization of these complex mixtures can be performed using techniques like multidimensional mass spectrometry to separate and identify the various components, including unesterified PEG-glycerols, free PEG chains, and different combinations of PEGylated mono-, di-, and triglycerides of C8 and C10 acids. uakron.edu

Derivative Synthesis Starting Materials Key Reaction Resulting Composition
PEG-6 Caprylic/Capric GlyceridesMono/diglyceride blend of C8/C10 fatty acids, Glycerin, Ethylene OxideEthoxylation & TransesterificationMixture of PEGylated mono-, di-, and triglycerides with an average of 6 ethylene oxide units. pcc.euspecialchem.com
PEG-8 Caprylic/Capric GlyceridesMono/diglyceride blend of C8/C10 fatty acids, Glycerin, Ethylene OxideEthoxylation & TransesterificationComplex mixture including ~30% C8/C10 glycerides, ~50% PEG-8 esters, and ~20% free PEG-8. cir-safety.orgcir-safety.org

This table provides a summary of the synthesis and composition of common ethoxylated derivatives.

The addition of the polyethylene glycol (PEG) moiety dramatically increases the hydrophilicity of the glyceride molecule. This enhanced water-loving nature is central to the functionality of these derivatives.

The primary influence of the PEG chain is on the emulsifying and solubilizing properties. The amphiphilic nature, with a hydrophilic PEG portion and a lipophilic glyceride portion, allows these compounds to act as effective surfactants, reducing interfacial tension between oil and water. This enables the formation of stable oil-in-water emulsions and microemulsions. americanpharmaceuticalreview.com The length of the PEG chain influences the hydrophilic-lipophilic balance (HLB) value; for instance, PEG-6 caprylic/capric glycerides have a high HLB value of 19, indicating strong hydrophilic characteristics. gdsoyoung.com

This increased hydrophilicity translates to greater water solubility compared to their non-ethoxylated counterparts. surfactant.top This property is crucial in applications like micellar cleansing waters, where PEG-6 caprylic/capric glycerides are popular for their ability to solubilize oils and oil-soluble ingredients while maintaining a transparent aqueous solution. specialchem.commdpi.com

Functionally, the PEG moiety imparts several key advantages:

Enhanced Emulsification: They act as effective co-emulsifiers, stabilizing oil-in-water emulsions and improving product texture. atamanchemicals.comatamanchemicals.com

Improved Moisturization: Despite being surfactants, they can have a moisturizing effect and replenish the skin's surface to prevent moisture loss. specialchem.comatamanchemicals.com

Penetration Enhancement: PEGylated glycerides can increase the transdermal delivery of active ingredients. For example, formulations with PEG-8 caprylic/capric glycerides have been shown to significantly enhance the delivery of certain drugs.

Property Influence of PEG Moiety Example Application
Solubility Increased water solubility and dispersibility. surfactant.topMicellar waters, aqueous formulations. specialchem.com
Emulsification Acts as a powerful oil-in-water emulsifier and solubilizer. pcc.eugdsoyoung.comCreams, lotions, self-emulsifying drug delivery systems. gdsoyoung.com
Skin Feel Provides a lightweight, non-greasy, and smooth feel. atamanchemicals.cominci.guideFacial moisturizers, serums. atamanchemicals.com
Bioavailability Can enhance the solubility and absorption of poorly soluble drugs. Pharmaceutical formulations.

This table details the functional changes imparted by the PEG moiety on C8-10 glycerides.

Acetylated Derivatives

Acetylation is another method to modify glycerides, involving the reaction of the free hydroxyl groups with acetic acid or its derivatives. This introduces acetyl groups, altering the polarity and physical properties of the glyceride. Acetylated mono- and di-glycerides are part of a broader category of glycerides that can be modified with various functional groups. europa.eu

These derivatives are often used as emollients and thickening agents in cosmetic formulations. paulaschoice.com The acetylation process can modify the melting point and plasticity of the glycerides. For example, the aceto derivatives of monostearin (B1671896) show altered plastic properties. google.com The reaction typically involves esterification of the glyceride with an acid, which can be promoted by a catalyst. europa.eu In the context of C8-18 and C18-unsaturated mono- and di-glycerides, acetylation results in a mixed triester of glycerol with acetic acid and the corresponding fatty acids. europa.eu These acetylated compounds are anticipated to undergo enzymatic hydrolysis in the gastrointestinal tract, breaking down into glycerol, acetic acid, and the constituent fatty acids. europa.eu

Co-Glycerides with Other Fatty Acid Chain Lengths

C8-10 mono- and di-glycerides can be synthesized as part of a more complex mixture containing glycerides with other fatty acid chain lengths. These are often referred to as mixed glycerides. The properties of these mixtures are dependent on the specific combination and ratio of the different fatty acids esterified to the glycerol backbone.

The synthesis of these co-glycerides can be achieved through the interesterification or randomization of different oils and fats. This process redistributes the fatty acids on the glycerol molecule, creating new triacylglycerol (TAG) species. nih.gov For instance, medium-chain triglycerides (MCTs) can be produced by reacting a C8-C12 fatty acid methyl ester fraction with glycerol. google.com This process can be controlled to achieve a specific fatty acid profile, such as a high content of lauric acid (C12) alongside caprylic (C8) and capric (C10) acids. google.com

Future Research Directions and Emerging Paradigms

Novel Synthesis Methods and Process Intensification

Traditional synthesis of C8-10 mono- and diglycerides relies on the direct esterification of glycerol (B35011) with caprylic and capric acids. However, the focus is shifting towards more efficient and sustainable production methods.

Enzymatic Synthesis: A significant area of development is the use of lipases as biocatalysts. nih.govocl-journal.org Enzymatic esterification offers several advantages over chemical methods, including higher specificity, which can lead to a more controlled composition of mono- and diglycerides, and milder reaction conditions, which prevent the formation of unwanted byproducts. nih.gov Research is ongoing to discover and immobilize novel lipases with high selectivity for C8-C10 fatty acids to improve yield and process efficiency. mdpi.com For instance, lipases from Rhizomucor miehei and Burkholderia cepacia have been successfully used in the synthesis of specific acylglycerides. researchgate.netmdpi.com

Process Intensification: To overcome the long reaction times often associated with conventional synthesis, researchers are exploring process intensification techniques. nih.gov The application of ultrasound and microwave irradiation has shown significant promise in accelerating the esterification reaction. researchgate.netnih.gov Cavitation, induced by ultrasound, creates localized hot spots and turbulence, enhancing mass transfer and reaction rates. scholar9.com Studies have demonstrated that microwave-assisted synthesis can achieve high conversions in a fraction of the time required by conventional heating methods. nih.gov For example, one study reported a 97.8% yield in just 20 minutes using microwave irradiation, compared to 40% in 180 minutes with conventional methods. nih.gov

Future work in this area will likely focus on combining these technologies, such as using immobilized enzymes in intensified reactor designs, to create highly efficient and continuous production processes.

Advanced Characterization Techniques for Complex Mixtures

"Glycerides, C8-10 mono-and di-" are inherently complex mixtures, containing various positional isomers of mono- and diglycerides, as well as unreacted starting materials and triglycerides. scribd.comocl-journal.orgcapes.gov.br A thorough understanding of the composition is crucial for predicting and controlling their functional properties.

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS) is a powerful tool for separating and quantifying the different components. scribd.comocl-journal.orgcapes.gov.br Advanced HPLC techniques, such as reversed-phase HPLC with ternary gradients, allow for the separation of positional isomers (e.g., 1-monoglyceride vs. 2-monoglyceride). scribd.comocl-journal.org Gas chromatography (GC) is also employed, often after derivatization of the hydroxyl groups, to analyze the fatty acid composition and the distribution of glycerides. sigmaaldrich.cn

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information, helping to distinguish between α- and β-monoester configurations.

The future in this domain lies in the development of multi-dimensional analytical techniques that can provide a comprehensive and quantitative profile of these complex lipid mixtures in a single analysis. Combining exhaustive liquid chromatography with high-resolution mass spectrometry is one such approach that has been successfully used to characterize complex lipid mixtures like those found in bovine milk. nih.govacs.org

Deeper Understanding of Excipient-API Interactions in Advanced Delivery Systems

In the pharmaceutical industry, C8-10 mono- and diglycerides are valued as excipients in lipid-based formulations (LBFs) to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). chemintel360.comnih.gov Their ability to improve solubility and facilitate absorption is a key area of ongoing research. drug-dev.com

Mechanisms of Interaction: These glycerides can interact with APIs through various physical and chemical mechanisms. chemintel360.comchineway.com.cnlabinsights.nl Physically, they can act as a lipid vehicle, keeping the drug in a solubilized state within the gastrointestinal tract. diva-portal.org Chemically, the functional groups on the glycerides can interact with the API, potentially affecting its stability. nih.govchineway.com.cn Understanding these interactions at a molecular level is critical for designing stable and effective drug formulations. chemintel360.com

Advanced Delivery Systems: The role of C8-10 glycerides in self-emulsifying drug delivery systems (SEDDS) and other advanced formulations is a major focus. diva-portal.org Research is aimed at elucidating how the specific composition of the mono- and diglyceride mixture influences the formation and stability of micro- and nanoemulsions upon digestion, and how this, in turn, affects drug release and absorption. diva-portal.org The interplay between the excipient, the API, and the physiological environment of the gut is a complex area requiring further investigation.

Future studies will likely employ sophisticated in vitro and in silico models to predict and rationalize the performance of LBFs containing C8-10 glycerides, leading to more rational formulation design.

Development of Predictive In Vitro Models for Formulation Behavior

To accelerate the development of lipid-based formulations and reduce the reliance on animal testing, there is a strong need for predictive in vitro models that can accurately mimic the in vivo behavior of these systems. diva-portal.org

In Vitro Digestion Models: Dynamic in vitro lipolysis models are widely used to simulate the digestion of LBFs in the gastrointestinal tract. diva-portal.org These models track the release of fatty acids and the partitioning of the drug between the aqueous and lipid phases during digestion, providing insights into its potential for absorption. diva-portal.orgnih.gov

Permeation and Absorption Models: To further enhance predictivity, researchers are coupling digestion models with permeation assays, using cell-based models like Caco-2 cells or artificial membranes. diva-portal.orgnih.gov This allows for the simultaneous assessment of drug release and absorption. Recent studies have explored the use of these coupled models to differentiate the performance of various lipid formulations. mdpi.com

The development of more biorelevant and high-throughput in vitro models is a key future direction. diva-portal.orgdermatoljournal.com This includes refining the composition of simulated intestinal fluids, incorporating the mucus layer, and developing better models of the intestinal lymphatic transport pathway. nih.govmdpi.com These advancements will enable a more accurate prediction of the in vivo performance of formulations containing C8-10 glycerides.

Role in Specialized Material Science Applications (Non-Human)

Beyond their well-established roles in the food and pharmaceutical industries, C8-10 mono- and diglycerides are finding new applications in material science. Their unique physical properties, such as acting as plasticizers and emulsifiers, are being leveraged in the development of new materials.

For example, they can be used as plasticizers in the manufacturing of polymers to improve flexibility and workability. Their emulsifying properties are also valuable in various industrial processes. The biodegradability of these compounds makes them an attractive, environmentally friendly alternative to some petroleum-based additives.

Future research in this area could explore the use of C8-10 glycerides in the synthesis of bio-based polymers, coatings, and lubricants. Their potential to act as building blocks for more complex structures through polymerization or other chemical modifications is an exciting area for exploration. For instance, their derivatives, such as polyglyceryl fatty acid esters, are being investigated as ingredients in cosmetics. nih.gov

Sustainability and Green Chemistry in Glyceride Production

The principles of green chemistry and sustainability are increasingly influencing the production of chemicals, including C8-10 glycerides. greenchemistryandcommerce.org This involves a shift towards renewable feedstocks, waste reduction, and the use of environmentally benign catalysts and solvents.

Renewable Feedstocks: C8-10 fatty acids are primarily derived from plant sources like coconut and palm kernel oil. nih.govgoogle.com The sustainable sourcing of these raw materials is a key consideration. Research into alternative and more sustainable sources of medium-chain fatty acids is ongoing.

Future efforts will focus on developing fully integrated biorefineries where biomass is converted into a range of valuable products, including C8-10 glycerides, with minimal waste and environmental impact. frontiersin.org This aligns with the broader move towards a circular economy and more sustainable industrial practices.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing the structural heterogeneity of Glycerides, C8-10 mono- and di-?

  • Methodology : Use hydroxyl value determination to quantify free hydroxyl groups, combined with gas chromatography (GC) or high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to separate mono- and di-esters. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve positional isomers (e.g., α vs. β monoester configurations) . Saponification value tests help determine esterified fatty acid chain lengths .
  • Key Challenge : Batch-to-batch variability in fatty acid ratios (C8 vs. C10) may require normalization using reference standards from certified suppliers.

Q. How can researchers validate the purity of commercial Glycerides, C8-10 mono- and di- samples?

  • Methodology : Employ thin-layer chromatography (TLC) with iodine staining for rapid purity assessment. Confirmatory analysis via mass spectrometry (MS) detects trace contaminants like triacylglycerols or polyethylene glycol (PEG) derivatives, which are common in ethoxylated forms .
  • Data Interpretation : Compare retention times and fragmentation patterns with databases (e.g., NIST) and published spectra for C8-10 mono-/di-glycerides .

Advanced Research Questions

Q. How do experimental conditions influence the bioavailability of Glycerides, C8-10 mono- and di- in lipid-based drug delivery systems?

  • Experimental Design : Use in vitro digestion models (e.g., TIM-1 system) to simulate gastrointestinal conditions. Monitor micelle formation kinetics using dynamic light scattering (DLS) and compare with in vivo pharmacokinetic data .
  • Data Contradictions : Discrepancies between in vitro and in vivo absorption rates may arise from variations in bile salt concentrations or enzymatic hydrolysis efficiency. Apply multivariate regression to isolate critical factors .

Q. What strategies optimize chromatographic separation of mono- and di-glycerides in complex matrices like palm oil blends?

  • Methodology : Derivatize hydroxyl groups with trimethylsilyl (TMS) agents to reduce peak tailing in GC analysis. Use a MET-Biodiesel capillary column with cool on-column injection for baseline separation of C8-10 homologs .
  • Validation : Compare results with nuclear magnetic resonance (NMR) integration of ester peaks to resolve overlapping signals from co-eluting species .

Q. How do Glycerides, C8-10 mono- and di- interact with phospholipid bilayers in membrane permeability studies?

  • Experimental Design : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to quantify membrane fluidity changes .
  • Advanced Analysis : Molecular dynamics simulations (e.g., GROMACS) can model ester insertion depths and hydrogen bonding with phospholipid headgroups .

Methodological Guidance

Q. How should researchers address contradictions in reported emulsification efficiency of C8-10 glycerides across studies?

  • Critical Analysis : Evaluate experimental variables such as pH, ionic strength, and surfactant-to-lipid ratios. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating these factors .
  • Case Example : Conflicting HLB (Hydrophilic-Lipophilic Balance) values may stem from differences in mono-/di-ester ratios; quantify composition via LC-MS before emulsification trials .

Q. What protocols ensure reproducibility in synthesizing Glycerides, C8-10 mono- and di- with specific ester distributions?

  • Synthesis Optimization : Use enzymatic catalysis (e.g., immobilized lipases) for regioselective esterification. Monitor reaction progress via FT-IR to track hydroxyl group consumption .
  • Quality Control : Validate product consistency using differential scanning calorimetry (DSC) to detect polymorphic transitions in crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.